Physicochemical Differentiation: logP Comparison of N-Ethyl-2-methoxyaniline (Free Base) Versus o-Anisidine and N-Methyl-o-anisidine
The calculated logP (XLogP) of N-ethyl-2-methoxyaniline free base (CAS 15258-43-2), the immediate precursor of the target hydrochloride salt, is 2.6 [1]. This value indicates a significant increase in lipophilicity compared to its closest analogs. For context, the XLogP of the parent compound o-anisidine (2-methoxyaniline) is approximately 1.1 to 1.3 based on standard cheminformatic predictions, while the N-methyl analog (N-methyl-o-anisidine) has a predicted XLogP of approximately 1.9 to 2.0. The ethyl substitution therefore increases the logP by approximately +0.6 to +0.7 units relative to N-methyl-o-anisidine and by +1.3 to +1.5 units relative to o-anisidine . This quantitative difference is consistent with the established Hansch-Leo hydrophobicity increment of +0.5 to +0.6 log units for an additional methylene (-CH2-) unit in an alkyl chain [2]. The hydrochloride salt form (CAS 857600-71-6) exhibits aqueous solubility that is enhanced relative to the free base, but the inherent lipophilicity of the parent amine governs its partitioning behavior in reversed-phase chromatography, liquid-liquid extraction, and biological membrane permeability in medicinal chemistry applications .
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.6 (N-ethyl-2-methoxyaniline free base) |
| Comparator Or Baseline | o-Anisidine XLogP ≈ 1.1–1.3; N-methyl-o-anisidine XLogP ≈ 1.9–2.0 |
| Quantified Difference | Target is 0.6–0.7 log units higher than N-methyl analog; 1.3–1.5 log units higher than o-anisidine |
| Conditions | Calculated XLogP values based on atom-type methodology; free base form; aqueous/organic partitioning |
Why This Matters
The 1.3–1.5 log unit increase in lipophilicity relative to o-anisidine translates to approximately 20–30× higher organic-phase partitioning, which directly impacts extraction efficiency, chromatographic retention time, and the compound's suitability as a hydrophobic building block in medicinal chemistry programs.
- [1] chem960.com. 15258-43-2 (N-Ethyl-2-methoxyaniline): Calculated XLogP = 2.6. Available at: https://m.chem960.com/. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. View Source
